molecular formula C7H4BrCl2NO B13686210 4-Bromo-3-chloro-N-hydroxybenZimidoyl chloride

4-Bromo-3-chloro-N-hydroxybenZimidoyl chloride

Cat. No.: B13686210
M. Wt: 268.92 g/mol
InChI Key: JHTMCMFFASXKSW-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-N-hydroxybenZimidoyl chloride is a chemical compound with the molecular formula C7H4BrCl2NO and a molecular weight of 268.92 g/mol . This compound is known for its unique structure, which includes bromine, chlorine, and a hydroxy group attached to a benzimidoyl chloride core. It is used in various scientific research applications due to its reactivity and potential for forming diverse chemical products.

Preparation Methods

The synthesis of 4-Bromo-3-chloro-N-hydroxybenZimidoyl chloride typically involves the reaction of 4-bromo-3-chloroaniline with hydroxylamine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include solvents like dichloromethane or chloroform and temperatures ranging from 0°C to room temperature . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Bromo-3-chloro-N-hydroxybenZimidoyl chloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into amines or hydroxylamines.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or bromine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

4-Bromo-3-chloro-N-hydroxybenZimidoyl chloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-N-hydroxybenZimidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds, while the bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and chemical reactions, making it a valuable tool in research .

Comparison with Similar Compounds

Similar compounds to 4-Bromo-3-chloro-N-hydroxybenZimidoyl chloride include:

Properties

Molecular Formula

C7H4BrCl2NO

Molecular Weight

268.92 g/mol

IUPAC Name

4-bromo-3-chloro-N-hydroxybenzenecarboximidoyl chloride

InChI

InChI=1S/C7H4BrCl2NO/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H

InChI Key

JHTMCMFFASXKSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=NO)Cl)Cl)Br

Origin of Product

United States

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